N-((5-bromopyridin-3-yl)methyl)propan-1-amine
Overview
Description
N-((5-bromopyridin-3-yl)methyl)propan-1-amine: is an organic compound that features a brominated pyridine ring attached to a propan-1-amine group
Biochemical Analysis
Biochemical Properties
N-((5-bromopyridin-3-yl)methyl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminopyridines, which serve as pharmacophores for many molecules with significant biological and therapeutic value . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby influencing their activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the stability and degradation of certain proteins within the cell, leading to changes in cellular metabolism . These effects can vary depending on the concentration of the compound and the type of cells being studied.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to bind to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to alterations in cell behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain concentration is required to elicit a response . Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its activity and function, as the compound may exert its effects more effectively in certain cellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-bromopyridin-3-yl)methyl)propan-1-amine typically involves the bromination of a pyridine derivative followed by the introduction of a propan-1-amine group. One common method involves the reaction of 5-bromopyridine with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-((5-bromopyridin-3-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyridine ring or the bromine atom can lead to the formation of different reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include reduced pyridine derivatives and dehalogenated compounds.
Scientific Research Applications
N-((5-bromopyridin-3-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((5-bromopyridin-3-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom on the pyridine ring can participate in halogen bonding interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- N-((5-chloropyridin-3-yl)methyl)propan-1-amine
- N-((5-fluoropyridin-3-yl)methyl)propan-1-amine
- N-((5-iodopyridin-3-yl)methyl)propan-1-amine
Comparison: N-((5-bromopyridin-3-yl)methyl)propan-1-amine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are different from those of chlorine, fluorine, or iodine
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-2-3-11-5-8-4-9(10)7-12-6-8/h4,6-7,11H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRIZUBXHVDDFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655638 | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152879-11-2 | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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